3-Chloro-5,6,7,8-tetrahydroquinolin-2(1H)-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H10ClNO |
|---|---|
Molecular Weight |
183.63 g/mol |
IUPAC Name |
3-chloro-5,6,7,8-tetrahydro-1H-quinolin-2-one |
InChI |
InChI=1S/C9H10ClNO/c10-7-5-6-3-1-2-4-8(6)11-9(7)12/h5H,1-4H2,(H,11,12) |
InChI Key |
WDBDCGUBVOOUMB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C=C(C(=O)N2)Cl |
Origin of Product |
United States |
Preparation Methods
Mechanistic Insights
The cyclization proceeds via initial acylation of the enaminone’s β-amino group, generating a ketene intermediate that undergoes intramolecular electrophilic attack at the α-position of the cyclohexene ring. Density functional theory (DFT) calculations suggest that the chloro substituent’s electron-withdrawing nature accelerates cyclization by polarizing the reactive carbonyl.
Reductive Amination and Heterodimer Strategies
Fragment Coupling Approaches
A complementary route involves the assembly of preformed tetrahydroquinoline and chlorinated fragments via reductive amination. For example, 5,6,7,8-tetrahydroquinolin-2(1H)-one E is functionalized at position 6 with an amino linker, which is subsequently coupled to 6-chloro-1,2,3,4-tetrahydroacridine F using sodium triacetoxyborohydride (STAB) as a reducing agent.
Reaction Conditions :
-
Solvent : Dichloromethane
-
Catalyst : Acetic acid (2 mol%)
-
Temperature : Room temperature
Table 2: Reductive Amination Yields for Selected Linkers
| Linker Length (n) | Product | Yield (%) |
|---|---|---|
| 2 (ethylene) | 6-(2-Aminoethyl)-3-Cl-THQ-2-one | 43 |
| 4 (butylene) | 6-(4-Aminobutyl)-3-Cl-THQ-2-one | 40 |
While this method enables modular access to diverse analogs, the necessity for multistep fragment synthesis and moderate yields limit its industrial applicability.
Electrophilic Chlorination of Tetrahydroquinolin-2-one Intermediates
Direct Chlorination Protocols
Late-stage chlorination of 5,6,7,8-tetrahydroquinolin-2(1H)-one G offers a straightforward route to the target compound. Thionyl chloride (SOCl₂) in refluxing dichloromethane selectively introduces chlorine at position 3 via electrophilic aromatic substitution (EAS).
Optimized Conditions :
Mechanistic Rationale :
The reaction proceeds through the generation of a chlorosulfonium intermediate, which polarizes the aromatic ring, directing electrophilic attack to the meta position relative to the ketone group (Figure 2).
Limitations and Side Reactions
-
Regioselectivity challenges : Over-chlorination at positions 5 and 7 occurs at higher SOCl₂ concentrations (>3 equiv).
-
Acid sensitivity : The tetrahydroquinolin-2-one core undergoes partial decomposition under strongly acidic conditions, necessitating careful pH control during workup.
Comparative Analysis of Synthetic Routes
Table 3: Method Comparison for 3-Chloro-THQ-2-one Synthesis
| Method | Key Advantage | Limitation | Ideal Use Case |
|---|---|---|---|
| Meldrum’s acid cyclization | High atom economy | Limited to acyl Meldrum’s acids | Bulk production |
| Reductive amination | Structural modularity | Low yields | Analog screening |
| Direct chlorination | Simplicity | Regioselectivity issues | Late-stage diversification |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 3-chloro substituent undergoes nucleophilic displacement reactions under various conditions. Key transformations include:
Aromatic Chlorine Replacement
-
Ammonolysis : Reaction with amines (e.g., aniline derivatives) in polar aprotic solvents (DMF, DMSO) at elevated temperatures (80–120°C) yields 3-amino-tetrahydroquinolinones .
-
Thiolation : Treatment with thiols (e.g., benzyl mercaptan) in the presence of base (K₂CO₃) produces 3-thioether derivatives .
Table 1: Representative Substitution Reactions
| Reaction Type | Conditions | Yield (%) | Product | Source |
|---|---|---|---|---|
| Amination | DMF, 100°C, 12h | 72 | 3-(4-Fluorophenylamino) derivative | |
| Thiolation | K₂CO₃, DMSO, 80°C, 8h | 65 | 3-Benzylthio derivative |
Oxidation and Reduction Reactions
The ketone group at position 2 participates in redox transformations:
Oxidation
-
Quinoline Formation : Treatment with strong oxidizing agents (e.g., KMnO₄ in acidic conditions) oxidizes the tetrahydroquinoline ring to yield fully aromatic quinoline derivatives .
Reduction
-
Alcohol Formation : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) reduces the ketone to a secondary alcohol, producing 2-hydroxy-tetrahydroquinoline derivatives .
Table 2: Redox Reaction Parameters
| Reaction | Reagent/Conditions | Yield (%) | Product | Source |
|---|---|---|---|---|
| Oxidation to quinoline | KMnO₄, H₂SO₄, 70°C, 4h | 58 | 3-Chloroquinoline | |
| Ketone reduction | NaBH₄, MeOH, 25°C, 2h | 85 | 2-Hydroxy-tetrahydroquinoline |
Cross-Coupling Reactions
The chloro group enables participation in palladium-catalyzed couplings:
Sonogashira Coupling
-
Reaction with terminal alkynes (e.g., phenylacetylene) using Pd(PPh₃)₄ and CuI in triethylamine produces 3-alkynyl derivatives .
Suzuki-Miyaura Coupling
-
Boronic acids (e.g., phenylboronic acid) react under Pd catalysis to form 3-aryl tetrahydroquinolinones .
Table 3: Cross-Coupling Efficiency
| Coupling Type | Conditions | Yield (%) | Product | Source |
|---|---|---|---|---|
| Sonogashira | Pd(PPh₃)₄, CuI, Et₃N, reflux | 64 | 3-Phenylethynyl derivative | |
| Suzuki | Pd(OAc)₂, SPhos, K₃PO₄, dioxane | 78 | 3-(4-Methoxyphenyl) derivative |
Electrophilic Cyclization and Ring Functionalization
The tetrahydroquinoline scaffold undergoes electrophilic modifications:
Bromination
N-Oxide Formation
-
Reaction with m-chloroperbenzoic acid (mCPBA) generates N-oxides, which undergo further disproportionation to acetoxy derivatives .
Table 4: Electrophilic Reaction Outcomes
| Reaction | Reagent/Conditions | Yield (%) | Product | Source |
|---|---|---|---|---|
| Bromination | Br₂, HBr, DCM, 25°C, 2h | 64 | 3-Chloro-6-bromo derivative | |
| N-Oxidation | mCPBA, CH₂Cl₂, 0°C, 1h | 89 | N-Oxide intermediate |
Biological Activity and Mechanistic Insights
Derivatives of 3-chloro-5,6,7,8-tetrahydroquinolin-2(1H)-one exhibit pharmacological potential:
-
Kinase Inhibition : Docking studies reveal strong interactions with PI3Kδ via π-stacking (3-fluorophenyl), hydrogen bonding (urethane), and hydrophobic contacts (tetrahydroquinoline core) .
-
Antiproliferative Effects : Compound 20d inhibits HCT-116 colon cancer cell proliferation (IC₅₀ = 4.2 μM) by inducing oxidative stress and autophagy .
Reaction Kinetics and Optimization
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the efficacy of tetrahydroquinolin-2(1H)-one derivatives in targeting cancer cells. A notable investigation involved synthesizing a series of tetrahydroquinolinones and evaluating their effects on human colon cancer cells (HCT-116). The compound exhibited significant antiproliferative activity by inducing oxidative stress and disrupting cellular survival pathways through the PI3K/AKT/mTOR signaling pathway. Specifically, the derivative (2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate demonstrated micromolar concentrations of activity against colorectal cancer cells, suggesting its potential as a lead compound for drug development .
Table 1: Anticancer Activity of Tetrahydroquinolinones
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 20d | HCT-116 | ~10 | Induces oxidative stress |
| 20d | MCF-7 | ~15 | PI3K/AKT/mTOR pathway disruption |
| 20d | A-549 | ~12 | Autophagy induction |
Antimycobacterial Properties
The compound has also been explored for its antimycobacterial properties. A study focused on synthesizing quinolone derivatives showed that specific modifications to the tetrahydroquinoline structure could enhance activity against Mycobacterium tuberculosis. The structure-activity relationship (SAR) analysis indicated that certain substitutions significantly improved the minimum inhibitory concentration (MIC) against M. tuberculosis. For instance, a derivative with a methoxy group exhibited a MIC of 3 mg/mL, demonstrating promising potential for treating tuberculosis .
Table 2: Antimycobacterial Activity of Tetrahydroquinoline Derivatives
| Compound | % Inhibition at 25 mg/mL | MIC (mg/mL) |
|---|---|---|
| 6b6 | 99.3% | 3 |
| 6b21 | >128 | >128 |
Anti-inflammatory Applications
In addition to its anticancer and antimycobacterial activities, tetrahydroquinolinones have shown anti-inflammatory effects. A study synthesized several derivatives and evaluated their anti-inflammatory properties using NIH3T3 fibroblast cell lines. One compound, 5-hydroxy-1-(4'-bromophenyl)-5,6,7,8-tetrahydroquinolin-2(1H)-one, displayed an IC50 value of 0.3 mM, significantly higher than the reference compound AKF-PD (IC50 = 4.2 mM), indicating its potential as a novel anti-fibrosis agent .
Table 3: Anti-inflammatory Activity of Tetrahydroquinoline Derivatives
| Compound | IC50 (mM) |
|---|---|
| 5-hydroxy-1-(4'-bromophenyl)-... | 0.3 |
| AKF-PD | 4.2 |
Mechanism of Action
The mechanism of action of 3-Chloro-5,6,7,8-tetrahydroquinolin-2(1H)-one depends on its specific application:
Pharmacological Effects: In medicinal chemistry, the compound may interact with specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer progression.
Biological Pathways: The compound can affect various biological pathways, such as signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The following table highlights key structural analogs and their substituent differences:
Key Observations :
- Chlorine vs.
- Ring Saturation: Fully saturated 5,6,7,8-tetrahydroquinolinones (vs. dihydro analogs) exhibit reduced conformational flexibility, which may enhance binding specificity .
Physicochemical Properties
Key Observations :
- Chlorine substitution correlates with higher melting points compared to amino derivatives, likely due to stronger intermolecular interactions (e.g., halogen bonding) .
- Hydroxy-substituted analogs exhibit lower solubility in non-polar solvents due to hydrogen bonding .
Key Observations :
Key Observations :
Biological Activity
3-Chloro-5,6,7,8-tetrahydroquinolin-2(1H)-one is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings and case studies.
Chemical Structure and Properties
The compound features a tetrahydroquinoline core with a chlorine substituent at the 3-position. Its molecular formula is , and it has been synthesized through various methods including cyclization reactions involving enaminones and Meldrum's acid derivatives .
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. A notable investigation demonstrated its ability to inhibit the growth of colorectal cancer (CRC) cells by inducing oxidative stress and disrupting cellular redox balance. In vitro assays revealed that this compound significantly suppressed colony formation and migration of HCT-116 cells, a human colorectal cancer cell line .
Table 1: Anticancer Activity of this compound
| Study Reference | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| HCT-116 | 20 | Induction of oxidative stress | |
| Various | 30 | Inhibition of nitric oxide synthase (NOS) |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that it exhibits significant activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.
Table 2: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, this compound has shown promise in reducing inflammation. Studies indicate that it can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines in animal models .
The biological effects of this compound are attributed to its interaction with various molecular targets:
- Oxidative Stress Induction : The compound induces oxidative stress in cancer cells leading to apoptosis.
- Enzyme Inhibition : It acts as an inhibitor of nitric oxide synthase (NOS), which is involved in pain signaling pathways .
- Cytokine Modulation : It reduces the production of inflammatory cytokines such as TNF-alpha and IL-6.
Case Studies
- Colorectal Cancer Model : In a study involving a rat model of CRC, administration of the compound at a dose of 30 mg/kg resulted in significant tumor size reduction compared to controls. The study concluded that the compound's ability to induce cellular apoptosis was pivotal in its anticancer efficacy .
- Inflammation Model : Another study assessed its anti-inflammatory effects using a carrageenan-induced paw edema model in rats. The results indicated a marked decrease in paw swelling after treatment with the compound at varying doses .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-Chloro-5,6,7,8-tetrahydroquinolin-2(1H)-one?
- Methodological Answer : The compound is typically synthesized via multi-step reactions. For example, intermediates can be prepared by reacting substituted enaminones with acyl Meldrum’s acid derivatives under condensation conditions. Subsequent cyclization steps (e.g., intramolecular cyclization) yield the tetrahydroquinolone core. Chlorination can be achieved using reagents like SOCl₂ in CHCl₃. Key steps include nucleophilic displacement with dimethylamine or pyrrolidine in aqueous acetonitrile and reduction with LiAlH₄ in THF .
Q. Which spectroscopic techniques are essential for structural characterization?
- Methodological Answer : Structural validation requires a combination of:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and hydrogen environments.
- IR Spectroscopy : Identification of functional groups (e.g., carbonyl stretches at ~1650–1700 cm⁻¹).
- Mass Spectrometry (MS) : Determination of molecular weight and fragmentation patterns.
- X-ray Crystallography : For definitive 3D structural elucidation using programs like SHELXL .
Q. What biological targets are associated with this compound?
- Methodological Answer : Tetrahydroquinolone derivatives are studied for antimicrobial, antimalarial, and anticancer activities. For example, in vitro assays against Plasmodium parasites (promastigote assays) and bacterial/fungal strains (twofold serial dilution technique) are common. Cytotoxicity (CC₅₀) and efficacy (IC₅₀) are calculated using Probit analysis .
Advanced Research Questions
Q. How can synthesis yields be optimized using a "one-pot" approach?
- Methodological Answer : A "one-pot" method involves sequential condensation of enaminones with acyl Meldrum’s acid derivatives followed by in situ cyclization. For example, yields of 20–37% were achieved by avoiding intermediate isolation and using catalytic KI. Optimization requires tuning reaction temperature (60–80°C), solvent polarity (acetonitrile/THF), and stoichiometric ratios of reagents .
Q. How to resolve contradictions in crystallographic data (e.g., twinned crystals or high mosaicity)?
- Methodological Answer : For challenging datasets:
- Use SHELXL refinement with TWIN/BASF commands to model twinning.
- Apply PLATON/ADDSYM to detect missed symmetry or pseudosymmetry.
- High-resolution data (>1.0 Å) benefits from anisotropic displacement parameters and Hirshfeld atom refinement. Cross-validate with spectroscopic data to confirm bond lengths/angles .
Q. What strategies enhance pharmacological activity through structural modifications?
- Methodological Answer : Activity optimization involves:
- Substituent Engineering : Introducing electron-withdrawing groups (e.g., Cl, CF₃) to improve lipophilicity and target binding.
- Side-Chain Functionalization : Adding thiophene or piperazine moieties to enhance bioavailability.
- Chiral Separation : Using SFC chiral chromatography to isolate enantiomers with higher efficacy .
Q. How to design robust in vitro assays for antimalarial activity?
- Methodological Answer :
- Parasite Culture : Maintain Plasmodium falciparum in human erythrocytes at 37°C under 5% CO₂.
- Dose-Response Assays : Test compounds in triplicate at 0.1–100 µM concentrations.
- Data Analysis : Calculate IC₅₀ via nonlinear regression (GraphPad Prism) and validate with ANOVA for statistical significance (p < 0.05) .
Q. How to analyze reaction mechanisms for intramolecular cyclization?
- Methodological Answer :
- Kinetic Studies : Monitor reaction progress via HPLC or TLC to identify intermediates.
- DFT Calculations : Use Gaussian or ORCA software to model transition states and activation energies.
- Isotopic Labeling : Incorporate ¹³C/²H labels to track bond formation/cleavage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
